The imidazo[1,2-a]pyridine (IP) scaffold emerged as a privileged structure in medicinal chemistry following the clinical success of early derivatives like zolpidem (sedative-hypnotic), alpidem (anxiolytic), and zolimidine (antiulcer agent) [1]. Systematic exploration of IP-3-carboxamide derivatives began accelerating in the early 2010s, driven by high-throughput screening campaigns against infectious diseases. A pivotal 2011 study identified 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with submicromolar activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains [2] [3]. This work laid the foundation for structural optimization targeting the cytochrome bcc complex (QcrB), a crucial component of the mycobacterial electron transport chain. The subsequent development of telacebec (Q203), currently in Phase II trials for tuberculosis, exemplifies the scaffold’s translational potential [5].
Imidazo[1,2-a]pyridine-3-carboximidamide derivatives belong to the bicyclic 5-6 fused heterocycle family, featuring:
This architecture creates a molecular chameleon property: The scaffold’s dipole moment (~3.5 Debye) and moderate lipophilicity (cLogP ~2-4) can be tuned through substitutions at C2, C6, C8, and N1 positions. X-ray crystallography studies reveal that the planar imidazo[1,2-a]pyridine core maintains optimal van der Waals contacts in enzyme binding pockets, while the carboximidamide group adopts orientations critical for target engagement [7] [9].
The IP-3-carboximidamide scaffold demonstrates exceptional polypharmacology potential, with documented activities against:
This versatility stems from the scaffold’s ability to present diverse pharmacophores while maintaining drug-like properties. Molecular hybridization strategies have yielded bifunctional compounds, such as IP-triazole conjugates showing dual antitubercular and anticancer activities [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0